![molecular formula C11H17N3O B3316684 N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide CAS No. 954270-85-0](/img/structure/B3316684.png)
N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide
Overview
Description
“N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide” is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide” consists of a phenyl ring attached to an aminomethyl group, which is further connected to a dimethylaminoacetamide group .Physical And Chemical Properties Analysis
“N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide” is predicted to have a melting point of 149.67° C and a boiling point of approximately 391.1° C at 760 mmHg. Its density is predicted to be approximately 1.1 g/cm3, and its refractive index is predicted to be n20D 1.59 .Scientific Research Applications
Synthesis and Chemical Properties
N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, a related compound, has been synthesized with an overall yield of 77%. This process involves reduction, acetylation, ethylation, and condensation, demonstrating the compound's versatility in synthetic chemistry. The procedure is noted for its simplicity, safety, mild conditions, and scalability (Gong Fenga, 2007).
Analytical Applications
In analytical chemistry, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA) is used as a molecular probe for trace measurement of carbonyl compounds in water samples. This highlights the compound's role in environmental monitoring and analysis (Houdier et al., 2000).
Organic and Biomolecular Chemistry
The photochemically generated 4-(N,N-dimethylamino)phenyl cation, which is structurally similar, has been studied for its reaction with norbornene, leading to various substituted phenylnorbornanes. This research contributes to our understanding of organic reaction mechanisms and the development of new synthetic routes (Mella et al., 2004).
Pharmaceutical Chemistry
Compounds like N-(2-Hydroxyphenyl)acetamide, which are structurally related, are intermediates in the synthesis of antimalarial drugs. The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using Novozym 435 as a catalyst, illustrates the importance of these compounds in medicinal chemistry (Magadum & Yadav, 2018).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14(2)8-11(15)13-10-5-3-4-9(6-10)7-12/h3-6H,7-8,12H2,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFCJHWURMOJSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=CC(=C1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide | |
CAS RN |
954270-85-0 | |
Record name | N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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